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Abstract

MDI-2268 is a novel, orally bioavailable small-molecule inhibitor of Plasminogen Activator
Inhibitor type-1 (PAI-1). PAI-1 is a critical regulator of the fibrinolytic system and has been
implicated in the pathophysiology of numerous diseases, including thrombosis, fibrosis, and
cancer. This document provides a comprehensive technical overview of the discovery,
mechanism of action, and preclinical development of MDI-2268, summarizing key quantitative
data and experimental methodologies.

Discovery and Lead Identification

MDI-2268 was identified through a rigorous dual-reporter high-throughput screening (HTS)
campaign designed to identify potent and specific inhibitors of human PAI-1 with favorable in
vivo properties.[1][2] This screening effort was notable for its inclusion of a high-protein
environment to mimic physiological conditions, thereby reducing the rate of nonspecific and
promiscuous hits.[1][2]

The HTS campaign involved the screening of over 152,000 purified compounds and 27,000
natural product extracts.[1][2][3] This approach led to a nearly 10-fold reduction in the apparent
hit rate compared to previous screening methods.[2] Subsequent medicinal chemistry and
structure-activity relationship (SAR) studies on an initial hit compound led to the identification of
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MDI-2268 as a lead clinical candidate with excellent pharmacokinetics and potent activity
against vitronectin-bound PAI-1.[1][2]

High-Throughput Screening (HTS) Workflow

The dual-reporter HTS was designed to eliminate compounds that were either promiscuous or
interfered with the assay components. This strategy significantly accelerated the identification
of viable lead compounds for in vivo studies.[1][3]
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High-Throughput Screening and Lead Identification Workflow for MDI-2268.

Mechanism of Action

MDI-2268 functions as a specific inhibitor of PAI-1, a serine protease inhibitor (serpin).[1] PAI-1
is the primary physiological inhibitor of tissue-type plasminogen activator (tPA) and urokinase-
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type plasminogen activator (UPA). By inhibiting PAI-1, MDI-2268 enhances the body's natural
fibrinolytic capacity, leading to the breakdown of blood clots.[4][5] The inhibitory action of MDI-
2268 is effective against PAI-1 when it is bound to its cofactor, vitronectin, which is a
physiologically relevant context.[6]
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Mechanism of Action of MDI-2268 in the Fibrinolytic Pathway.
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Pharmacological Properties

MDI-2268 exhibits favorable pharmacokinetic properties, including oral bioavailability and a
sustained inhibitory effect on PAI-1 in vivo.

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated the viability of MDI-2268 for both
intravenous and oral administration.[1]

Intravenous (V) o ]
Parameter . . Oral (PO) Administration
Administration

Half-life (t%2) 30 minutes 3.4 hours

Bioavailability - 57%

Data from pharmacokinetic

studies in rats.[1]

In Vivo Activity in Mice

MDI-2268 has demonstrated dose-dependent inhibition of PAI-1 activity in PAI-1-
overexpressing mice following oral gavage.

Oral Dose (mg/kg) Residual PAI-1 Activity (%)
0.3 ~80%
1.0 ~60%
3.0 ~40%
10.0 ~20%

Residual PAI-1 activity was measured 90

minutes post-administration.[1]

Preclinical Efficacy
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MDI-2268 has been evaluated in a range of preclinical models, demonstrating its therapeutic
potential in various disease states.

Venous Thrombosis (VT)

In a murine model of venous thrombosis, MDI-2268 was shown to be as efficacious as low
molecular weight heparin (LMWH) in reducing thrombus weight, but without the associated
increase in bleeding time.

Treatment Group (3 mg/lkg  Thrombus Weight

. Bleeding Time
IP) Reduction
62% decrease compared to o
MDI-2268 No significant change
control
62% decrease compared to o
LMWH Significantly prolonged

control

Thrombi were harvested 2

days following VT induction.[1]

Inflammatory Bowel Disease (IBD)

In a mouse model with IBD-like symptoms, treatment with MDI-2268 resulted in improved
outcomes compared to placebo-treated mice.[7] Treated mice exhibited less weight loss and
reduced intestinal destruction and inflammation.[7]

Atherosclerosis

In a murine model of metabolic syndrome, the addition of MDI-2268 to a Western diet for 12
weeks significantly inhibited the formation of atherosclerosis in the aortic arch, thoracic, and
abdominal aorta compared to control mice.[8][9] MDI-2268 treatment also prevented weight
gain in these animals.[8][9]

Ischemic Stroke

In a mouse model of middle cerebral artery occlusion (MCAQ), MDI-2268 administered 30
minutes after MCAO significantly reduced infarct size compared to vehicle-treated mice.[10]
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Furthermore, combination therapy of MDI-2268 with the PDGFRa inhibitor imatinib showed a
significant reduction in stroke severity, even when followed by late administration of tPA.[10]

Glioblastoma (GBM)

In murine glioma models, PAI-1 inhibition with MDI-2268 reduced glioma cell viability and
invasion.[11][12] When combined with the autophagy inhibitor lucanthone, MDI-2268 drastically
decreased tumor volume and prolonged survival.[12]

Experimental Protocols
Murine Venous Thrombosis Model

¢ |nduction of Thrombosis: Venous thrombosis is induced in mice.

o Treatment Administration: A cohort of mice is treated with MDI-2268 (e.g., 3 mg/kg) via
intraperitoneal (IP) injection. Control groups receive vehicle or a standard-of-care
anticoagulant like LMWH.

o Thrombus Harvesting: After a specified period (e.g., 2 days), the induced thrombi are
harvested.

e Analysis: Thrombus weight is recorded and compared between treatment and control
groups.

o Bleeding Risk Assessment: In a separate cohort, bleeding time is assessed 90 minutes after
IP injection of the compounds to evaluate safety.[1]

Ischemic Stroke Model (MCAO)

¢ Induction of Stroke: Ischemic stroke is induced in wild-type mice via middle cerebral artery
occlusion (MCAO).

o Treatment Administration: MDI-2268 (e.g., 3 mg/kg IP, twice daily for 3 days) is administered
starting 30 minutes after MCAO.

e Analysis: Infarct volume and spontaneous hemorrhage volume are evaluated at a specified
time point (e.g., 72 hours) after MCAO.[10]
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Cell Viability Assay (MTT Assay)

o Cell Plating: Glioma cells (e.g., GL261) are plated in a 96-well plate at a density of 3,000-
5,000 cells per well and incubated overnight.

o Treatment: Cells are treated with varying concentrations of MDI-2268, a control (DMSO), or
other compounds.

 Incubation: The plate is incubated for a specified duration.

e MTT Addition: MTT reagent (5 mg/ml) is added to each well, and the plate is incubated for 4
hours at 37°C.

» Solubilization: The resulting formazan crystals are solubilized.

o Absorbance Reading: The absorbance is read on a plate reader to determine cell viability
relative to the control.[12]

Current Status and Future Directions

MDI-2268 is currently in the preclinical R&D phase.[3] It has been identified as a lead clinical
candidate for potential IND-enabling studies, particularly for fibrotic diseases such as diffuse
cutaneous systemic sclerosis.[13] Future research will likely focus on further elucidating its
mechanism of action in various pathologies, optimizing dosing strategies, and conducting
comprehensive safety and toxicology studies in preparation for potential clinical trials.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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